molecular formula C15H18N2O2S B2910652 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea CAS No. 2210137-22-5

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea

Cat. No.: B2910652
CAS No.: 2210137-22-5
M. Wt: 290.38
InChI Key: SOESIHKOMNLITK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea is a synthetic organic compound characterized by the presence of a thiophene ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea typically involves the reaction of 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxy-2-methyl-3-(thiophen-3-yl)propylamine+Phenyl isocyanateThis compound\text{2-Hydroxy-2-methyl-3-(thiophen-3-yl)propylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Hydroxy-2-methyl-3-(thiophen-3-yl)propylamine+Phenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea
  • N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
  • N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Uniqueness

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h2-8,10,19H,9,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOESIHKOMNLITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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